molecular formula C10H18O B14476203 (E)-isoocimenol CAS No. 70469-51-1

(E)-isoocimenol

Cat. No.: B14476203
CAS No.: 70469-51-1
M. Wt: 154.25 g/mol
InChI Key: BOGURUDKGWMRHN-UHFFFAOYSA-N
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Description

(E)-isoocimenol is a naturally occurring organic compound classified as a monoterpenoid alcohol It is known for its pleasant aroma and is commonly found in various essential oils, including those derived from plants such as basil, mint, and lemongrass

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isoocimenol typically involves the isomerization of ocimenol. One common method includes the use of acid catalysts to facilitate the isomerization process. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the selective formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction of essential oils from plants known to contain the compound. The extraction process may involve steam distillation or solvent extraction, followed by purification techniques such as fractional distillation or chromatography to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-isoocimenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of isoocimenone or isoocimenal.

    Reduction: Formation of isoocimene.

    Substitution: Formation of isoocimenyl halides or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The biological effects of (E)-isoocimenol are attributed to its interaction with cellular targets and pathways. The compound is known to modulate oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, this compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Linalool: Another monoterpenoid alcohol with a similar structure and aroma.

    Geraniol: A monoterpenoid alcohol known for its rose-like scent.

    Citronellol: A monoterpenoid alcohol with a lemon-like fragrance.

Uniqueness of (E)-isoocimenol

This compound is unique due to its specific isomeric form, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its presence in various essential oils make it a valuable compound for both scientific research and industrial applications.

Properties

CAS No.

70469-51-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,6-dimethylocta-3,5-dien-2-ol

InChI

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3

InChI Key

BOGURUDKGWMRHN-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC=CC(C)(C)O)C

Origin of Product

United States

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